2-{[(tert-butoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid is an organic compound with a complex structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted phenyl ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid typically involves multiple steps. One common method starts with the protection of an amino acid derivative using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The protected amino acid is then reacted with a trifluoromethyl-substituted benzyl halide under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic targets .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid is unique due to its combination of a Boc-protected amino group and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[2-(trifluoromethyl)phenyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-6-4-5-7-9(8)14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJLBUSFXBGSRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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